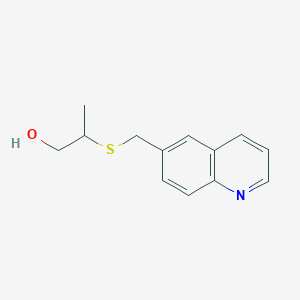![molecular formula C13H17NO4 B6630921 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid, also known as MPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve mitochondrial function.
Biochemical and Physiological Effects:
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the reduction of oxidative stress and inflammation, the protection against neuronal damage, and the improvement of mitochondrial function. These effects are believed to contribute to the therapeutic potential of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid as a research tool is its synthetic nature, which allows for precise control over its chemical properties and purity. However, one limitation of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the safety and efficacy of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in humans.
未来方向
There are several future directions for research on 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid. Another area of focus is the investigation of the safety and efficacy of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in humans, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid and its potential therapeutic applications in other areas of medicine.
合成方法
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-3-phenylpropanoic acid with 2-methoxypropionyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid in its pure form.
科学研究应用
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In neurodegenerative disease research, 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.
属性
IUPAC Name |
3-[3-(2-methoxypropanoylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(18-2)13(17)14-11-5-3-4-10(8-11)6-7-12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVDJRVXVDAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)




![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)


![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)


